N,N-dimethylhept-6-ynamide

Übersicht

Beschreibung

N,N-dimethylhept-6-ynamide is a chemical compound characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This structure makes it part of the ynamide family, which is known for its unique reactivity and versatility in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylhept-6-ynamide typically involves the coupling of amides with electrophiles. One common method uses trichloroethene as a two-carbon synthon, allowing for the conversion of a wide range of amides and electrophiles into the corresponding ynamides . This process is flexible and modular, accommodating various starting materials, including acyclic carbamates, hindered amides, and aryl amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethylhept-6-ynamide undergoes various types of reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Brønsted acids, transition metals, and various nucleophiles . Reaction conditions often involve moderate temperatures and specific catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include structurally complex N-containing molecules, such as N-heterocycles, which are valuable in various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen Heterocycles

One of the primary applications of N,N-dimethylhept-6-ynamide is in the synthesis of nitrogen-containing heterocycles. The compound can serve as a precursor in intramolecular cyclization reactions, which are catalyzed by transition metals. These reactions allow for the formation of various heterocycles such as pyrrolidines, piperidines, and azepanes. The high reactivity of ynamides is attributed to the polarization of the triple bond by the adjacent nitrogen atom, enhancing their utility in synthetic organic chemistry .

Table 1: Types of Heterocycles Synthesized from Ynamides

| Heterocycle Type | Reaction Conditions | Reference |

|---|---|---|

| Pyrrolidine | Pd(0)-catalyzed | |

| Piperidine | Ni-catalyzed | |

| Azepane | Cu-catalyzed |

Peptide Synthesis

This compound has been explored as a coupling reagent in peptide synthesis. Its ability to facilitate amide bond formation without significant racemization makes it advantageous for synthesizing chiral peptides. The ynamide acts as an activation platform for carboxylic acids, allowing for efficient coupling with amino acids while maintaining stereochemical integrity .

Drug Discovery and Development

In medicinal chemistry, this compound and its derivatives have shown potential as bioactive compounds. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. For instance, modifications to the ynamide structure can enhance its efficacy against specific pathogens or cancer cell lines .

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of related ynamide derivatives found that they exhibited selective toxicity towards several cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .

Catalytic Reactions

This compound has also been utilized in catalytic reactions such as hydrofunctionalization and carbon dioxide insertion. These reactions are valuable for creating complex molecular architectures and can lead to the formation of carboxylated products that are useful in various applications .

Table 2: Catalytic Reactions Involving Ynamides

Wirkmechanismus

The mechanism of action for N,N-dimethylhept-6-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions . This dual reactivity is facilitated by the electron-donating nitrogen atom and the electron-withdrawing group attached to it .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ynecarbamates: Similar to ynamides but with a carbamate group instead of an amide.

Ynesulfonamides: Feature a sulfonamide group instead of an amide.

Uniqueness

N,N-dimethylhept-6-ynamide stands out due to its specific structure, which allows for unique reactivity and versatility in various chemical transformations . Its ability to act as both a nucleophile and an electrophile makes it particularly valuable in synthetic chemistry .

Biologische Aktivität

N,N-Dimethylhept-6-ynamide is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

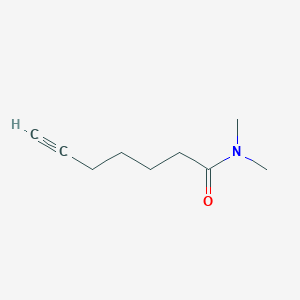

This compound is characterized by its ynamide functional group, which is known for its reactivity and versatility in chemical synthesis. The structure can be represented as follows:

The presence of the ynamide moiety allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

Research indicates that compounds containing ynamide functionalities can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanisms underlying these activities often involve the interaction of the compound with biological targets such as enzymes or receptors.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer potential of this compound has also been explored. Research suggests that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study published in Nature examined the effects of various ynamides on bacterial growth. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL .

- Anticancer Activity : In a study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value of 25 µM. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

N,N-dimethylhept-6-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIQDGVYWVULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.